molecular formula C24H26FN7O B2369936 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1207019-38-2

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No. B2369936
CAS RN: 1207019-38-2
M. Wt: 447.518
InChI Key: NJCRPUJJTGZXCI-UHFFFAOYSA-N
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Description

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C24H26FN7O and its molecular weight is 447.518. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing its utility in complex chemical synthesis processes and the creation of new chemical entities (Rahmouni et al., 2014).
  • Studies have demonstrated the compound's role in the formation of hydrogen-bonded sheets and frameworks, contributing to the understanding of molecular structuring and bonding (Trilleras et al., 2008).

Biological and Pharmacological Applications

  • Research has explored the compound's involvement in the synthesis and microbial studies of new pyridine derivatives, indicating its potential relevance in the development of antimicrobial agents (Patel & Agravat, 2007).
  • The compound has been a part of the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, assessing their potential as anticancer and anti-5-lipoxygenase agents. This highlights its significance in the exploration of new therapeutic agents (Rahmouni et al., 2016).

Structural and Synthetic Applications

  • It has been used in the synthesis of a wide variety of heterocyclic compounds, demonstrating its versatility and importance in organic synthesis and the development of novel molecular frameworks (Ho & Suen, 2013).

properties

IUPAC Name

2-[[6-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN7O/c1-17-6-8-18(9-7-17)32-23-19(16-27-32)22(26-10-15-33)28-24(29-23)31-13-11-30(12-14-31)21-5-3-2-4-20(21)25/h2-9,16,33H,10-15H2,1H3,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRPUJJTGZXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

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